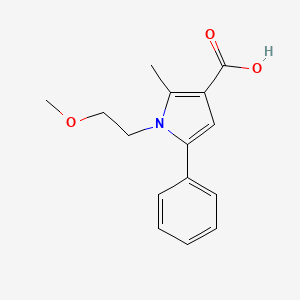

1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

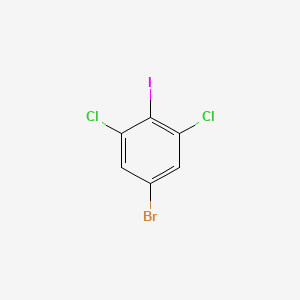

The compound “1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid” belongs to the class of organic compounds known as pyrroles, which are heterocyclic compounds with a 5-membered aromatic ring containing one nitrogen atom1. The “2-methoxyethyl” and “carboxylic acid” functional groups suggest that this compound may have interesting chemical properties, such as potential reactivity with bases and acids.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s molecular structure.

Chemical Reactions Analysis

Pyrroles are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions. The presence of the carboxylic acid group also suggests potential reactivity in acid-base reactions1.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the carboxylic acid group in this compound is polar and can form hydrogen bonds, which could influence its solubility in different solvents.

Scientific Research Applications

Denture Base Resin

- Scientific Field: Dental Biomaterials

- Application Summary: PMEA has been used to enhance the aging resistance and anti-fouling behavior of denture base resin .

- Methods of Application: Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared .

- Results: Resins with low-MW PMEA (2000 g mol −1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed .

Artificial Small-Diameter Blood Vessel

- Scientific Field: Biomedical Engineering

- Application Summary: PMEA is a promising candidate for the construction of artificial small-diameter blood vessels .

- Methods of Application: The study extensively investigated HUVEC–polymer and platelet–polymer interaction behavior by measuring the adhesion strength using single-cell force spectroscopy .

- Results: Endothelial cells can attach and spread on the PMEA surface with strong adhesion strength compared to other analogous polymers .

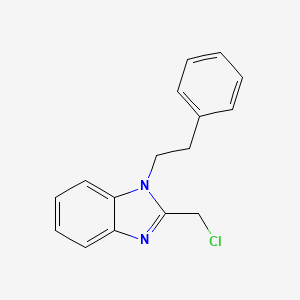

Separation of Pd(II) and Pt(IV)

- Scientific Field: Metallurgy

- Application Summary: A compound similar to the one you mentioned, 2-((2-methoxyethyl)thio)-1H-benzimidazole (MOBI), has been used for the separation of palladium (Pd) and platinum (Pt) from hydrochloric acid aqueous solution .

- Methods of Application: The experimental results revealed that Pd(II) and Pt(IV) were effectively separated under optimal conditions: MOBI concentration of 0.005 mol L-1, HCl concentration of 0.2 mol L-1, organic/aqueous (O/A) phase ratio of 1.0, and contact time of 15 min .

- Results: The separation coefficient between Pd(II) and Pt(IV) was 1246.40, which indicates that MOBI has a higher selectivity for Pd(II) than Pt(IV) .

Growth Enhancer

- Scientific Field: Agriculture

- Application Summary: 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl) urea, a compound with a similar functional group, is used as a growth enhancer .

- Methods of Application: This compound increases phytochrome activity, making the plant more sensitive to light in the red and far-red region .

- Results: Greater light absorption increases the photosynthetic pigment content in treated leaves .

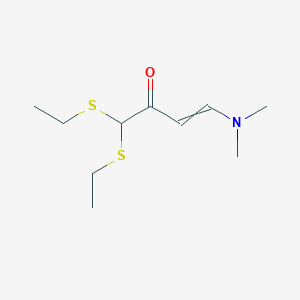

Renewable Fuels and Chemicals

- Scientific Field: Biochemical Engineering

- Application Summary: 2-Keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals .

- Methods of Application: Metabolic pathways based on 2-keto acids have been designed and constructed to produce fuels and chemicals .

- Results: These 2-keto acid-based pathways have high potential for novel metabolic routes with high productivity .

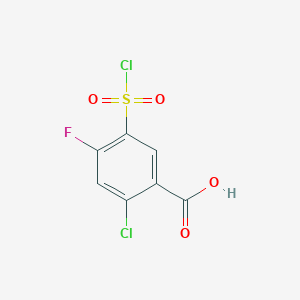

Phosphorus-Containing (Meth)acrylate Monomers

- Scientific Field: Polymer Chemistry

- Application Summary: Phosphorus-containing (meth)acrylates represent an important class of monomers which has been widely studied for over 20 years .

- Methods of Application: Polymers were prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .

- Results: These polymers exhibit interesting properties such as fire proofing resistance, improved adhesive properties due to multiple attachment sites on metallic surfaces, and use in the biomedical field for tissue engineering, in dental composites or adhesives .

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

Future Directions

The future directions for this compound would depend on its potential applications. Pyrrole derivatives have been studied for their potential use in a variety of fields, including medicinal chemistry and materials science1.

Please note that this is a general analysis based on the structure of the compound and the typical properties of similar compounds. For a comprehensive analysis, specific experimental data and further studies would be required.

properties

IUPAC Name |

1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-11-13(15(17)18)10-14(16(11)8-9-19-2)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNEQNRRMLHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCOC)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)

![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)

![Methyl 2-[benzenesulfonyl(methyl)amino]acetate](/img/structure/B1365843.png)

![4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine](/img/structure/B1365852.png)